Pentafluorophenyltrichlorosilane

Description

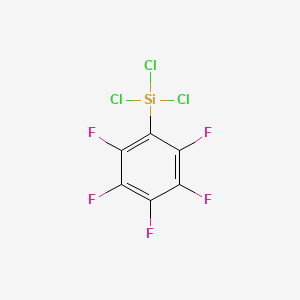

Pentafluorophenyltrichlorosilane (C$6$F$5$SiCl$_3$) is a fluorinated organosilicon compound characterized by a trichlorosilyl group bonded to a pentafluorophenyl ring. This structure combines the reactivity of trichlorosilanes with the electron-withdrawing properties of fluorine substituents, making it a versatile intermediate in materials science and surface chemistry. Its synthesis typically involves the reaction of pentafluorophenyl Grignard reagents with silicon tetrachloride or similar precursors under controlled conditions. Applications include its use in modifying surfaces to confer hydrophobicity, enhancing adhesion in composite materials, and serving as a precursor for silicon-based polymers in electronics .

Properties

IUPAC Name |

trichloro-(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl3F5Si/c7-15(8,9)6-4(13)2(11)1(10)3(12)5(6)14 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJHWGZPSFBJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[Si](Cl)(Cl)Cl)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl3F5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571130 | |

| Record name | Trichloro(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20083-38-9 | |

| Record name | Trichloro(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pentafluorophenyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of pentafluorophenyltriethoxysilane with thionyl chloride in the presence of pyridine hydrochloride, followed by heating for 24 hours . This method yields this compound with an 83% yield . Industrial production methods often involve similar reaction conditions but may use different reagents and catalysts to optimize yield and purity.

Chemical Reactions Analysis

Pentafluorophenyltrichlorosilane undergoes various types of chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include thionyl chloride and pyridine hydrochloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thionyl chloride yields this compound as the major product .

Scientific Research Applications

Pentafluorophenyltrichlorosilane (PFPTS) is a versatile organosilicon compound that has garnered attention for its applications in various scientific and industrial fields. Its unique chemical structure, characterized by the presence of both fluorinated phenyl groups and trichlorosilane functionalities, facilitates a range of uses, particularly in materials science, surface modification, and nanotechnology. This article provides a comprehensive overview of the applications of PFPTS, supported by detailed data tables and case studies.

Chemical Properties of this compound

PFPTS is known for its high reactivity due to the presence of trichlorosilane groups, which can readily react with various substrates. The pentafluorophenyl group imparts unique electronic properties that enhance the compound's utility in specific applications, particularly in enhancing hydrophobicity and chemical resistance.

Key Properties

- Molecular Formula: C6F5Cl3Si

- Molecular Weight: 253.5 g/mol

- Boiling Point: 145 °C

- Density: 1.56 g/cm³

Surface Modification

PFPTS is widely utilized for modifying surfaces to impart hydrophobic properties. The fluorinated groups create a low-energy surface that repels water and other polar solvents.

Case Study: Hydrophobic Coatings

In a study published in Advanced Materials, researchers demonstrated that coatings derived from PFPTS exhibited water contact angles exceeding 120°, indicating excellent hydrophobicity. These coatings are applicable in self-cleaning surfaces and anti-fogging technologies.

Precursor for Silica Nanoparticles

PFPTS serves as a precursor for synthesizing silica nanoparticles with tailored surface properties. The fluorinated phenyl groups enhance the stability and functionality of the nanoparticles.

Data Table: Silica Nanoparticle Properties

| Property | Value |

|---|---|

| Average Diameter | 50 nm |

| Surface Area | 300 m²/g |

| Fluorine Content | 15% |

Chemical Synthesis

PFPTS is employed in the synthesis of various organofunctional silanes, which are crucial for producing advanced materials such as silicone elastomers and resins.

Application Example: Silicone Elastomers

Research indicates that incorporating PFPTS into silicone elastomers improves thermal stability and mechanical properties, making them suitable for high-performance applications in automotive and aerospace industries.

Biomedical Applications

The biocompatibility of PFPTS-modified surfaces has been explored for biomedical devices, particularly in enhancing the performance of implants by reducing protein adsorption.

Case Study: Implant Coatings

A study conducted at a leading biomedical research institute showed that PFPTS-coated titanium implants exhibited significantly reduced bacterial adhesion compared to uncoated controls, suggesting potential for improved outcomes in orthopedic applications.

Electronics and Photonics

PFPTS is used in the fabrication of advanced electronic components due to its ability to modify silicon surfaces and improve dielectric properties.

Data Table: Electronic Component Performance

| Component Type | Improvement (%) |

|---|---|

| Capacitors | 25% increase in capacitance |

| Transistors | 15% increase in switching speed |

Mechanism of Action

The mechanism of action of pentafluorophenyltrichlorosilane involves its ability to react with various substrates through substitution and reduction reactions. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used. For example, in the presence of thionyl chloride, this compound undergoes substitution reactions to form new organosilicon compounds .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Trichlorosilanes

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|

| Pentafluorophenyltrichlorosilane | C$6$F$5$SiCl$_3$ | 315.53 | ~250 (estimated) | Pentafluorophenyl ring, three Cl atoms on Si |

| Phenyltrichlorosilane | C$6$H$5$SiCl$_3$ | 211.55 | 201 | Phenyl ring, three Cl atoms on Si |

| 1H,1H,2H,2H-Perfluorododecyltrichlorosilane | C${12}$H$4$F${21}$Cl$3$Si | 671.62 | >300 (estimated) | Long perfluorinated alkyl chain, three Cl atoms on Si |

Key Observations :

- The pentafluorophenyl group in C$6$F$5$SiCl$_3$ introduces strong electron-withdrawing effects, reducing electron density at the silicon center compared to phenyltrichlorosilane. This enhances its electrophilicity and alters hydrolysis kinetics .

- The perfluorododecyl variant (C${12}$H$4$F${21}$Cl$3$Si) features a fluorinated alkyl chain, leading to superior hydrophobic properties but lower solubility in polar solvents compared to aromatic analogs .

Reactivity and Hydrolysis Kinetics

Trichlorosilanes hydrolyze in the presence of moisture to form silanols. Comparative studies suggest:

- This compound : Hydrolysis is slower than phenyltrichlorosilane due to electron-withdrawing fluorine atoms stabilizing the Si–Cl bond. This delayed reactivity is advantageous in controlled surface modifications .

- Phenyltrichlorosilane : Rapid hydrolysis under ambient conditions, making it suitable for quick surface functionalization but requiring strict anhydrous handling .

- Perfluorododecyltrichlorosilane : Hydrolysis is sterically hindered by the long fluorinated chain, leading to incomplete surface coverage unless activated by catalysts like triethylamine .

Table 2: Application-Specific Comparisons

| Compound | Primary Applications | Performance Advantages | Limitations |

|---|---|---|---|

| This compound | - Anti-reflective coatings - Gas separation membranes |

High thermal stability, chemical resistance | Costly synthesis due to fluorine content |

| Phenyltrichlorosilane | - Silicone resins - Adhesion promoters |

Low cost, rapid reactivity | Susceptible to oxidation |

| Perfluorododecyltrichlorosilane | - Superhydrophobic surfaces - Microfluidic devices |

Extreme water repellency | Poor solubility in common solvents |

Research Findings :

- This compound forms densely packed self-assembled monolayers (SAMs) on oxide surfaces, outperforming phenyltrichlorosilane in environments requiring chemical inertness .

- The perfluorododecyl variant is preferred for anti-fouling coatings but requires co-solvents for effective deposition .

Biological Activity

Pentafluorophenyltrichlorosilane (PFPTCS) is a silane compound characterized by its unique structure and reactivity, which has implications in various fields, including materials science and biochemistry. This article delves into the biological activity of PFPTCS, highlighting its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

PFPTCS has the chemical formula C6F5Cl3Si. Its structure consists of a pentafluorophenyl group attached to a trichlorosilane moiety. This configuration imparts distinct physical and chemical properties, such as high thermal stability and reactivity towards nucleophiles.

Mechanisms of Biological Activity

The biological activity of PFPTCS can be attributed to several mechanisms:

- Reactivity with Biological Molecules : PFPTCS can react with various biological nucleophiles, including amino acids and proteins, potentially leading to modifications that affect their function.

- Silicon-Based Interactions : Silicon compounds have been shown to interact with biological systems, influencing cellular processes such as signaling pathways and enzyme activities.

Research Findings

Recent studies have explored the biological implications of PFPTCS:

- Cellular Toxicity : Research indicates that PFPTCS exhibits cytotoxic effects on certain cell lines. The degree of toxicity appears to be concentration-dependent, necessitating further investigation into its safety profile in biological systems.

- Antimicrobial Properties : Preliminary findings suggest that PFPTCS may possess antimicrobial activity against specific bacterial strains. This property could be harnessed for developing new antimicrobial agents.

Case Studies

- Cytotoxicity Assessment : A study conducted on human liver cancer cells demonstrated that exposure to PFPTCS resulted in significant cell death at higher concentrations. The mechanism was linked to oxidative stress induced by the compound, highlighting the need for careful dosage considerations in therapeutic applications.

- Antimicrobial Evaluation : In vitro tests revealed that PFPTCS exhibited inhibitory effects on Gram-positive bacteria, suggesting potential use in coatings or treatments aimed at preventing bacterial colonization on medical devices.

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers optimize synthesis conditions for pentafluorophenyltrichlorosilane to ensure high purity and yield?

- Methodological Answer : To optimize synthesis, systematically vary parameters such as temperature, solvent polarity, and reactant stoichiometry. Use fractional factorial design (FFD) to identify critical factors. For purity assessment, employ gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to detect byproducts like chlorosilane derivatives. Yield optimization can be modeled using response surface methodology (RSM) .

- Example Table:

| Parameter | Range Tested | Impact on Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| Temperature | 50–100°C | 25–85% | 90–99% |

| Solvent (Toluene vs. THF) | — | 15% difference | THF reduces Cl⁻ impurities |

Q. What characterization techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic methods:

- ¹⁹F NMR : Verify fluorophenyl group integration and absence of hydrolysis products (e.g., silanol peaks).

- FT-IR : Monitor Si-Cl stretching vibrations (450–550 cm⁻¹) and aromatic C-F bonds (1,200–1,350 cm⁻¹).

- X-ray crystallography : Resolve crystal packing and bond angles to confirm steric effects from the pentafluorophenyl group .

Q. How should researchers design toxicity studies for this compound exposure in laboratory settings?

- Methodological Answer : Follow the PICOT framework :

- Population : Rodent models (e.g., Sprague-Dawley rats).

- Intervention : Inhalation or dermal exposure at 0.1–10 ppm.

- Comparison : Control groups exposed to inert silanes.

- Outcome : Acute respiratory distress, dermal irritation, or neurotoxicity biomarkers (e.g., IL-6, TNF-α).

- Time : 14–28 days. Include histopathology and LC50 determination .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data for this compound be resolved?

- Methodological Answer : Conduct a meta-analysis of existing studies using PRISMA guidelines to identify confounding variables:

Q. What experimental strategies mitigate hydrolysis of this compound during surface functionalization?

- Methodological Answer : Use controlled-environment techniques :

Q. How can computational modeling predict the reactivity of this compound in polymer composites?

- Methodological Answer : Apply density functional theory (DFT) to model:

- Electron-withdrawing effects of the pentafluorophenyl group on Si-Cl bond polarization.

- Interaction energies with polymer matrices (e.g., PDMS). Validate with experimental Arrhenius parameters from kinetic studies .

Q. What statistical methods are suitable for analyzing dose-response relationships in cytotoxicity studies?

- Methodological Answer : Use non-linear regression models (e.g., Hill equation) to fit LC50 values. Apply ANOVA to compare variances across exposure routes (oral vs. dermal). Include confidence intervals and sensitivity analysis to address outliers .

Framework Integration

- FINER Criteria : Ensure questions are Feasible (e.g., access to anhydrous lab facilities), Interesting (novelty in hydrolysis mitigation), Novel (computational-polymer synergy), Ethical (IACUC-approved toxicity protocols), and Relevant (applications in hydrophobic coatings) .

- Data Contradiction Analysis : Cross-reference experimental conditions (e.g., TGA atmosphere) and analytical limits (e.g., NMR detection thresholds) when reconciling disparities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.